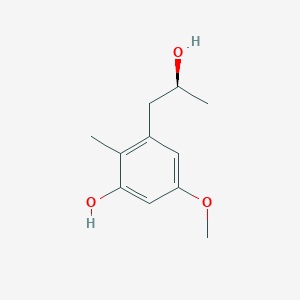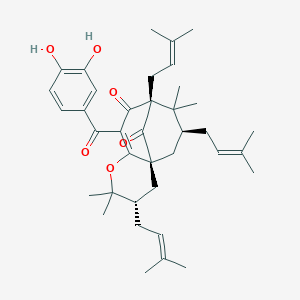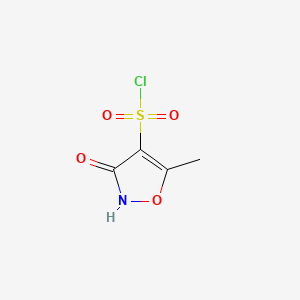
3-(2-Hydroxypropyl)-5-methoxy-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- is an organic compound with the molecular formula C10H14O3. This compound is characterized by the presence of a benzene ring substituted with a hydroxy group, a methoxy group, and a dimethyl group. It is a chiral molecule, meaning it has a specific spatial arrangement that is not superimposable on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary functional groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanol, 3-hydroxy-: This compound lacks the methoxy and dimethyl groups, making it less complex.
Benzeneethanol, 5-methoxy-: This compound lacks the hydroxy and dimethyl groups.
Benzeneethanol, a,2-dimethyl-: This compound lacks the hydroxy and methoxy groups.
Uniqueness
Benzeneethanol, 3-hydroxy-5-methoxy-a,2-dimethyl-, (aS)- is unique due to its specific combination of functional groups and its chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-[(2S)-2-hydroxypropyl]-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-9-5-10(14-3)6-11(13)8(9)2/h5-7,12-13H,4H2,1-3H3/t7-/m0/s1 |
Clé InChI |
VOVNVNDGBNLJJB-ZETCQYMHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1O)OC)C[C@H](C)O |
SMILES canonique |
CC1=C(C=C(C=C1O)OC)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)









